

Enpiroline: A Technical Overview of a Potent Antimalarial Agent

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Compound of Interest

Compound Name: *Enpiroline*

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Abstract

Enpiroline (also known as WR-180,409) is a synthetic amino alcohol derivative that has demonstrated significant activity against *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available *in vitro* efficacy data for **Enpiroline**. While specific signaling pathways for **Enpiroline** have not been fully elucidated, this document will detail the established mode of action for amino alcohol antimalarials. Furthermore, leveraging available data on its diastereomer, **epi-enpiroline**, this guide presents detailed experimental protocols for assays relevant to drug development, including apoptosis, clonogenic, and *in vivo* xenograft studies.

Chemical Structure and Properties

Enpiroline is a chiral molecule with two stereocenters, existing as a pair of enantiomers. Its chemical identity is well-characterized.

Chemical Name: (R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl]methanol[1]

Molecular Formula: C₁₉H₁₈F₆N₂O[1][2]

Molecular Weight: 404.35 g/mol [3]

SMILES: C1CCN--INVALID-LINK----INVALID-LINK--O[1]

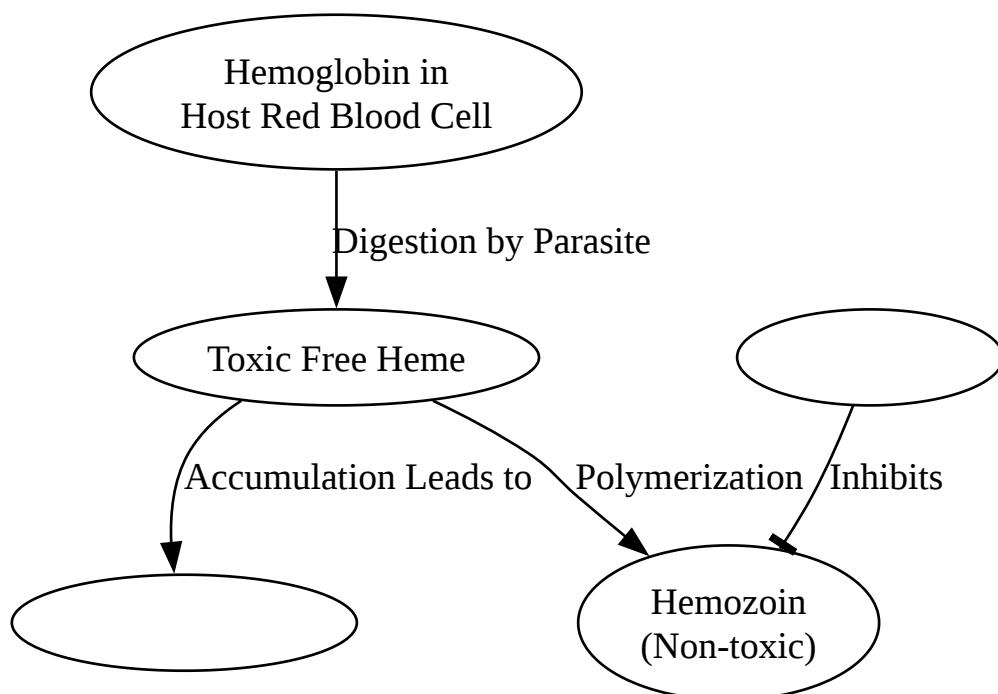
CAS Number: 66364-73-6[1]

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₈ F ₆ N ₂ O	[1][2]
Molecular Weight	404.35 g/mol	[3]
IUPAC Name	(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl]methanol	[1]
SMILES	C1CCN--INVALID-LINK----INVALID-LINK--O	[1]
CAS Number	66364-73-6	[1]

Mechanism of Action

As an amino alcohol antimalarial, **Enpiroline**'s mechanism of action is believed to be analogous to that of other drugs in its class, such as quinine and mefloquine. The primary target of these compounds is the detoxification of heme within the malaria parasite.

During its intraerythrocytic stage, *Plasmodium falciparum* digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Amino alcohol antimalarials are thought to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.

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In Vitro Antimalarial Activity

A study by Basco et al. (1992) evaluated the in vitro activity of the enantiomers of **Enpiroline** against both chloroquine-susceptible and chloroquine-resistant strains of *P. falciparum*. The study concluded that for each strain, the corresponding enantiomers exhibited similar activities. The enantiomers of halofantrine were the most active, followed by the enantiomers of mefloquine and then **Enpiroline**. While the specific IC₅₀ values were not detailed in the abstract, the study provides a comparative context for **Enpiroline**'s potency.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Enpiroline** (WR-180,409) is not readily available in the public domain. However, the synthesis of structurally related amino alcohol antimalarials typically involves the coupling of a substituted pyridine or quinoline derivative with a suitable piperidine-containing fragment.

Experimental Protocols for Preclinical Evaluation (Adapted from Epi-enpiroline Studies)

The following protocols are adapted from a study on epi-**enpiroline**, a diastereomer of **Enpiroline**, which investigated its potential as an anti-cancer agent. These methods are provided as a guide for researchers wishing to conduct similar preclinical evaluations of **Enpiroline**. It is important to note that the optimal conditions for these assays may vary for **Enpiroline** and should be determined empirically.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

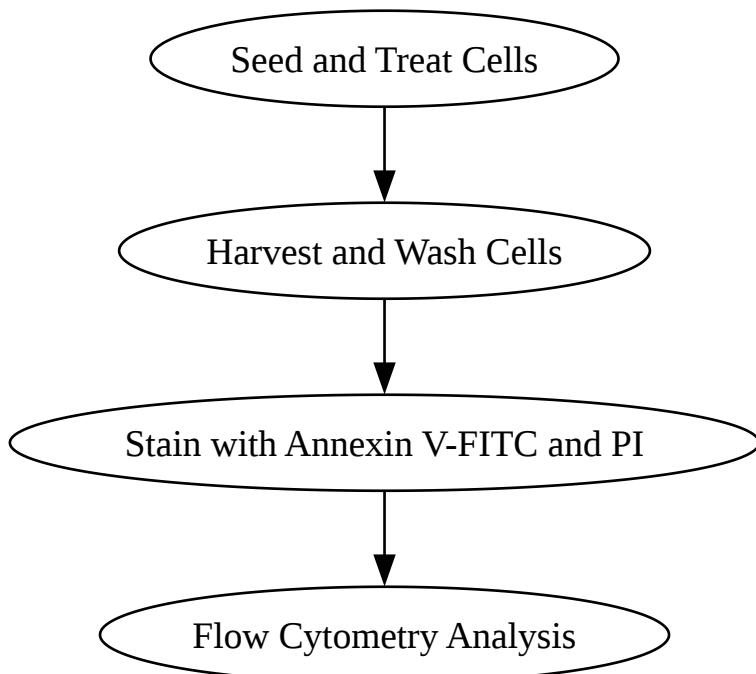
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- Phosphate-Buffered Saline (PBS)
- Flow Cytometer

Protocol:

- Seed cells in a 6-well plate and treat with desired concentrations of **Enpiroline** for a specified time.
- Harvest cells by trypsinization and wash with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
- Analyze the samples by flow cytometry.



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Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

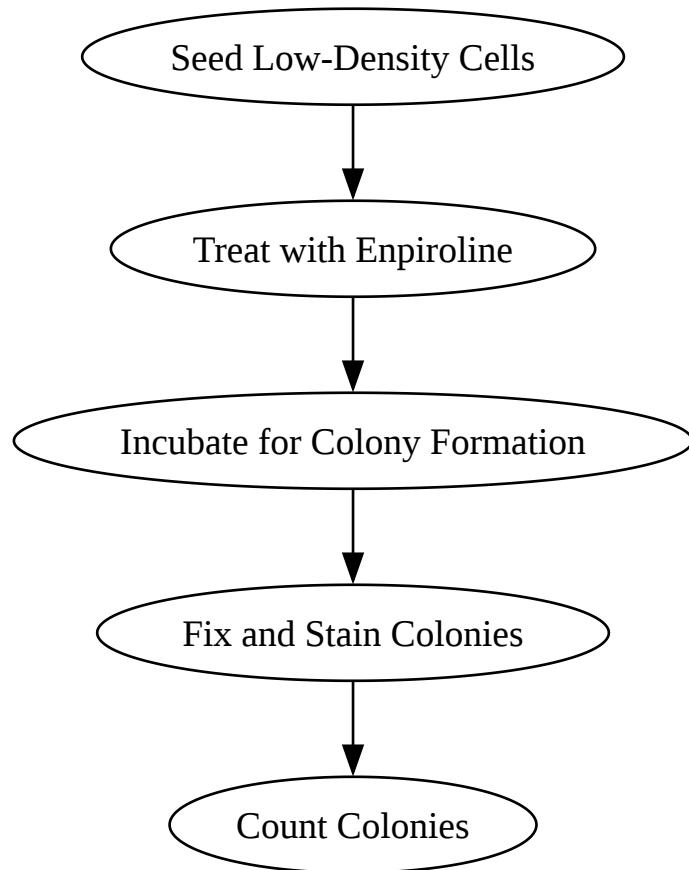
Materials:

- 6-well plates
- Crystal Violet solution
- Paraformaldehyde (PFA)

Protocol:

- Seed a low density of cells in 6-well plates.
- Treat with various concentrations of **Enpiroline** for a defined period.
- Remove the drug-containing medium and allow colonies to form over 1-2 weeks.
- Fix the colonies with PFA and stain with crystal violet.

- Count the number of colonies (typically >50 cells).



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In Vivo Xenograft Mouse Model

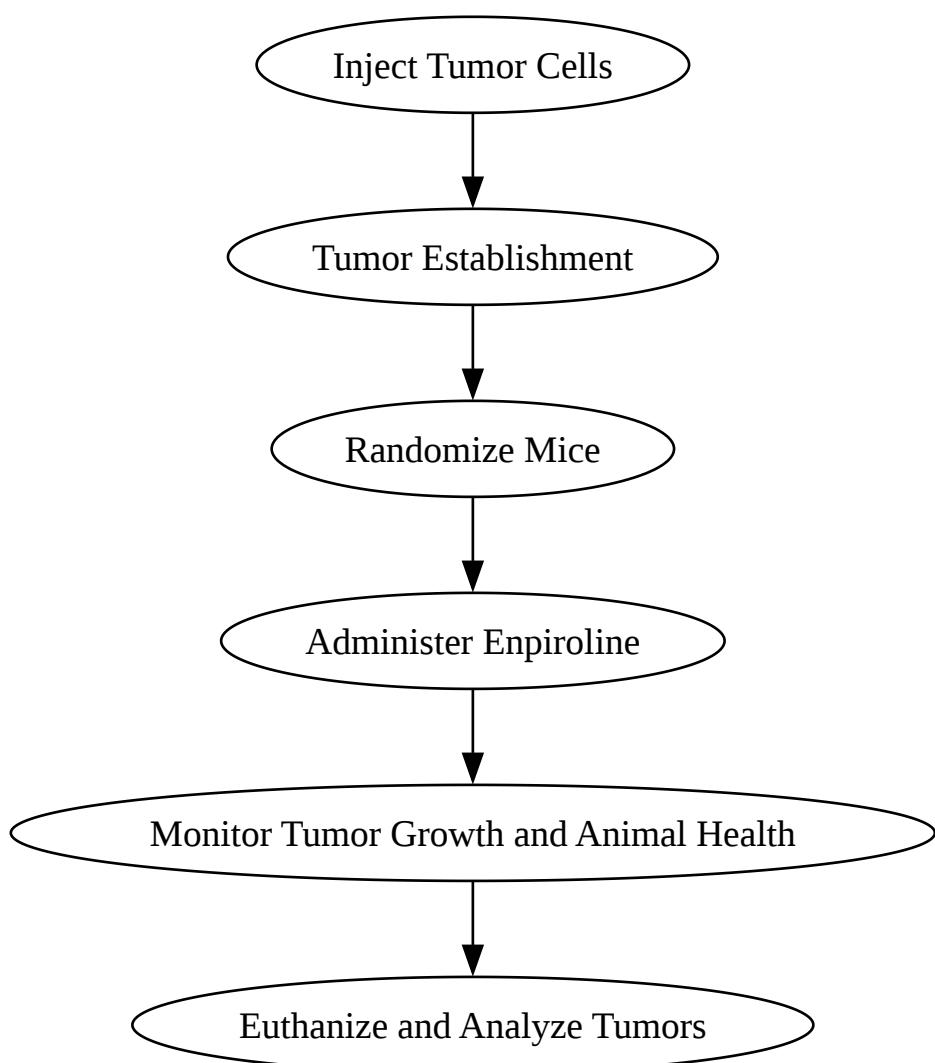
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

- Immunocompromised mice (e.g., athymic nude or NSG)
- Tumor cells
- Matrigel (optional)
- Calipers

Protocol:

- Inject a suspension of tumor cells subcutaneously into the flank of the mice.
- Allow tumors to establish and reach a palpable size.
- Randomize mice into treatment and control groups.
- Administer **Enpiroline** (or vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection).
- Measure tumor volume regularly using calipers.
- Monitor animal weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.



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Conclusion

Enpiroline is a promising antimalarial compound with a well-defined chemical structure and a mechanism of action consistent with other amino alcohol antimalarials. While detailed in vitro efficacy data and a specific synthesis protocol require further investigation of the primary literature, the information presented here provides a solid foundation for researchers and drug development professionals. The provided experimental protocols, adapted from studies on its diastereomer, offer a valuable starting point for the preclinical evaluation of **Enpiroline**'s therapeutic potential. Future research should focus on elucidating its specific signaling pathway interactions and further characterizing its pharmacokinetic and pharmacodynamic profiles.

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References

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